2,5-Dibromo-3-(2-ethylhexyl)thiophene

Vue d'ensemble

Description

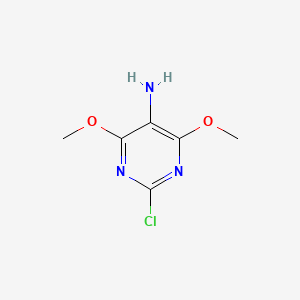

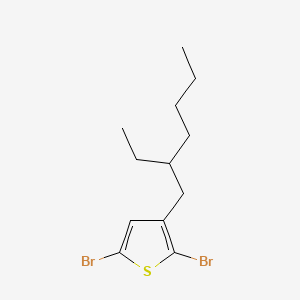

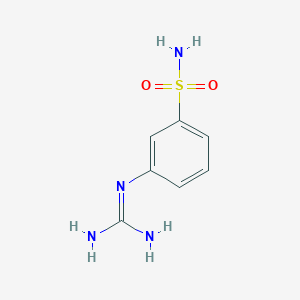

2,5-Dibromo-3-(2-ethylhexyl)thiophene is a chemical compound that belongs to the family of thiophenes. It is a 2,5 coupled conductive polymer with a conjugated polythiophene-based system, which has a controllable band gap . It can be used as an organic semiconducting polymer or small molecule precursor .

Synthesis Analysis

The synthesis of thiophene-based conjugated polymers for electronic and optoelectronic applications often involves nickel and palladium-based catalytic systems . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .Molecular Structure Analysis

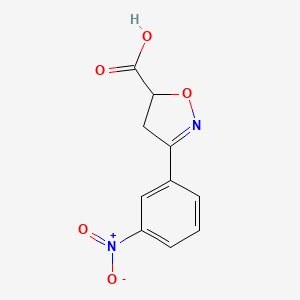

The molecular formula of this compound is C12H18Br2S. The molecular weight is 354.15 g/mol.Chemical Reactions Analysis

This compound can be used as a monomer with 5,5′-dibromo-3,3′-dihexyl-2,2′-bithiophene, which can synthesize regioregular-P3HT-regiosymmetric-P3HT (a diblock polymer) for organic electronics-based applications .Physical and Chemical Properties Analysis

This compound appears as a light yellow liquid . The initial boiling point and boiling range is predicted to be 301.8±22.0 °C .Applications De Recherche Scientifique

Chemical Synthesis and Reactions

Nitration of Thiophenes : The reaction of 2,5-dimethylthiophene, which shares structural similarity with 2,5-Dibromo-3-(2-ethylhexyl)thiophene, with copper(II) nitrate results in nitro derivatives and thiophene products, demonstrating its reactivity and potential for further chemical transformations (Suzuki et al., 1981).

Suzuki Cross Coupling Reactions : The Suzuki cross-coupling reaction involving 2,5-dibromo-3-hexylthiophene, a compound closely related to this compound, facilitates the synthesis of various thiophene derivatives, highlighting its utility in chemical synthesis (Ikram et al., 2015).

Polymerization and Material Science

Polythiophene Synthesis : Polymerization of 2,4-dibromo-3-hexyl-5-lithiated thiophene, derived from 2,5-dibromo-3-hexylthiophene, using nickel(II) or palladium(II) catalysts creates poly(3-bromo-4-hexylthiophen-2,5-diyl), demonstrating its potential in creating polythiophene materials (Shono et al., 2014).

Conjugated Microporous Polymers : Conjugated polymers derived from thiophene, such as 2,5-dibromopropylenedioxythiophene, have been explored for use in organic thin-film transistors and photovoltaic devices, signifying the material's importance in organic electronics and optoelectronics (Jiang et al., 2010).

Properties of Thiophene Polymers : Studies on poly[3-(2-ethylhexyl)thiophene] have revealed that adding thiophene rings improves thermal stability without significantly altering photophysical properties, indicating its potential for stable and efficient materials in various applications (Somanathan et al., 2002).

Advanced Applications in Electronics

Organic Photovoltaic Cells : Polymers based on thiophene, like PTTBDT-FTT, exhibit promising properties for use in organic photovoltaic cells, highlighting the relevance of thiophene derivatives in renewable energy technologies (Kim et al., 2014).

Organic Thin-Film Transistors : Thiophene-based polymers have shown potential in fabricating organic field-effect transistors with good performance, suggesting applications in flexible and portable electronic devices (Usta et al., 2006).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

2,5-Dibromo-3-(2-ethylhexyl)thiophene is primarily used as a precursor in the synthesis of organic semiconducting polymers . Its primary targets are therefore the molecular structures that it helps to form.

Mode of Action

This compound interacts with its targets through a process of polymerization. Specifically, it undergoes debromination with magnesium, catalyzed by nickel compounds, to form poly(2,5-thienylene) . This process results in the formation of a polymer that can conduct both electrons and ions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the formation of organic semiconducting polymers. These polymers can self-assemble in the melt state to produce nanoscale morphologies such as lamellae . The enhancement of regioregularity through these advanced metal-catalyzed methodologies leads to various beneficial outcomes such as an intensified extinction coefficient, an increase in the mobility of the charge carriers and a red shift in absorption in solid state .

Result of Action

The result of the action of this compound is the formation of organic semiconducting polymers. These polymers have applications in the field of organic electronics .

Propriétés

IUPAC Name |

2,5-dibromo-3-(2-ethylhexyl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br2S/c1-3-5-6-9(4-2)7-10-8-11(13)15-12(10)14/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUZDCATNROZQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=C(SC(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856357 | |

| Record name | 2,5-Dibromo-3-(2-ethylhexyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444177-63-3 | |

| Record name | 2,5-Dibromo-3-(2-ethylhexyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(4-methoxy-7,7-dimethyl-7,8-dihydro-6H-pyrimido[4,5-b][1,4]benzothiazin-9-yl)amino]hexanoic acid](/img/structure/B3137868.png)

![2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid](/img/structure/B3137892.png)

![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B3137899.png)

![4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B3137926.png)